4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
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Overview
Description
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 4th position, a chlorophenyl group at the 1st position, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with guanidine to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidinone compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyrimidinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3-bromophenyl)pyrimidin-2(1H)-one
- 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- 4-Amino-1-(3-methylphenyl)pyrimidin-2(1H)-one
Uniqueness
Compared to its analogs, 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
CAS No. |
1416438-32-8 |
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Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-amino-1-(3-chlorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15) |
InChI Key |
UHTLOVMGISARMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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